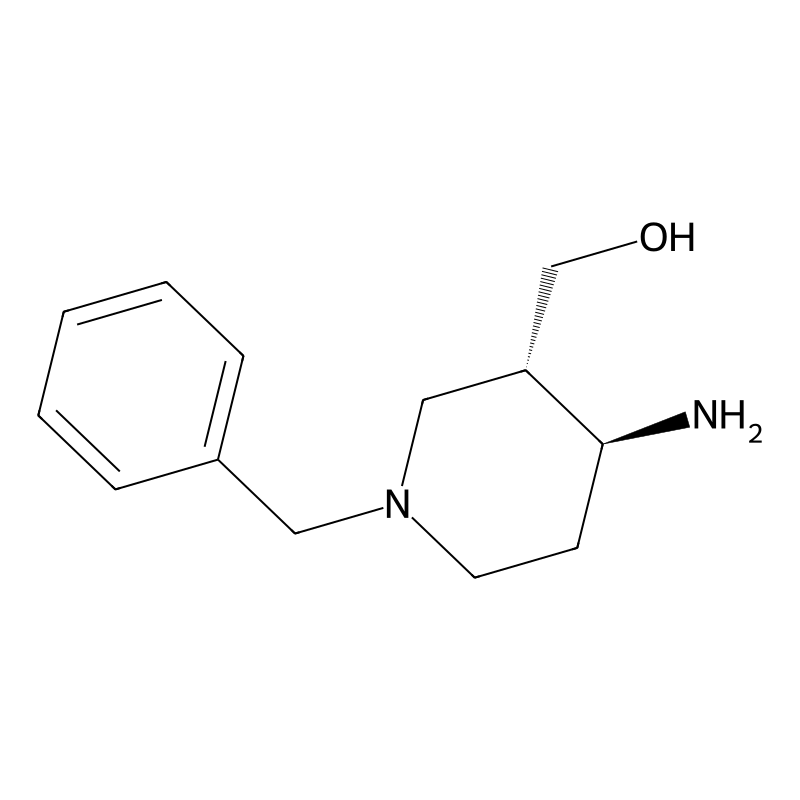

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

- They are used in the synthesis of various drugs due to their significant role in the pharmaceutical industry .

- The methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The outcomes of these applications have led to the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Piperidine derivatives are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The methods of application involve the synthesis of piperidine derivatives and testing their biological activity .

- The outcomes of these applications have led to the development of various therapeutic agents .

Pharmaceutical Industry

Medicinal Chemistry

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The structure includes an amino group and a hydroxymethyl group, which are critical for its chemical reactivity and biological activity. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties that allow for various modifications and derivatizations.

- Hydrogen bonding with biomolecules like proteins or enzymes due to the presence of the amino and hydroxyl groups.

- Affecting the activity of receptors or enzymes by binding to them.

The chemical reactivity of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is primarily influenced by the functional groups present in its structure. Key reaction types include:

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Formation of Derivatives: The hydroxymethyl group can be modified to create esters or ethers, enhancing the compound's pharmacological properties.

- Condensation Reactions: This compound can undergo condensation with aldehydes or ketones, forming imines or related structures.

These reactions are essential for synthesizing more complex molecules in organic chemistry and pharmaceutical applications.

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine exhibits significant biological activity, particularly in the context of drug discovery. Its structural characteristics make it a candidate for:

- Enzyme Inhibition: It may interact with various enzymes, potentially serving as an inhibitor.

- Receptor Binding: The compound is studied for its ability to bind to specific receptors, which could lead to therapeutic effects in treating various conditions.

- Pharmacological Research: It has been explored for potential uses in treating neurological disorders due to its piperidine framework, which is common in many psychoactive drugs.

The synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine typically involves several steps:

- Starting Materials: Commonly used starting materials include piperidine, benzyl chloride, and formaldehyde.

- Reaction Conditions: The synthesis may require specific conditions such as temperature control, pressure adjustments, and the use of catalysts to optimize yield and purity.

- Industrial Production: In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to ensure consistency and efficiency in the synthesis process.

The applications of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine span various fields:

- Pharmaceutical Industry: It serves as a precursor in the synthesis of therapeutic agents and is investigated for its potential role in drug formulations.

- Chemical Manufacturing: The compound is used in producing specialty chemicals and intermediates essential for various industrial applications.

- Biochemical Research: It is utilized in studies exploring enzyme-substrate interactions and receptor binding mechanisms .

Studies on trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine focus on its interactions with biological targets:

- Binding Affinity: Research investigates how effectively this compound binds to different receptors or enzymes.

- Mechanism of Action: Understanding how this compound affects biological pathways can provide insights into its therapeutic potential.

- Comparative Studies: Interaction studies often compare this compound with similar piperidine derivatives to elucidate differences in biological activity and efficacy.

Several compounds share structural similarities with trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine. Key examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester | Contains carboxylic acid moiety | Different solubility and stability characteristics |

| trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine hydrochloride | Salt form of the original compound | Enhanced solubility in aqueous solutions |

Comparison Highlights- Structural Differences: While all these compounds share a piperidine core, they differ significantly in their substituents' positions and nature.

- Chemical Properties: These variations lead to differences in solubility, reactivity, and stability under various conditions.

- Biological Activity: Each compound's unique combination of functional groups may confer distinct biological activities, making them suitable for different therapeutic applications .

The multi-step synthesis of trans-4-amino-1-benzyl-3-hydroxymethyl piperidine from 4-aminopiperidine precursors represents one of the most established and reliable approaches in contemporary organic synthesis [1]. The methodology typically employs a two-step reaction sequence involving N-benzyl-4-piperidone as the starting material, which undergoes sequential transformations to yield the target compound with high diastereoselectivity [1].

The initial step involves the reaction of N-benzyl-4-piperidone with orthoformic acid triester in an alcohol solution under acid catalysis to form ketal intermediates [1]. This transformation requires careful control of reaction parameters, with temperatures maintained between 80-100°C and reaction times of approximately 3 hours [1]. The use of ammonium chloride as a catalyst has proven essential for achieving optimal yields, typically ranging from 81-88% [1].

The second critical step involves the conversion of the ketal intermediate through reaction with tert-butyl carbamate, generating imine intermediates that subsequently undergo palladium-catalyzed hydrogenation reduction [1]. This reduction step typically employs 5% palladium on carbon as the catalyst system, with hydrogen pressures maintained between 0.8-1.0 megapascals and temperatures of 60-80°C [1]. The reaction proceeds smoothly in methanol as the preferred solvent, with reaction times ranging from 5-8 hours to achieve complete conversion [1].

Table 1: Multi-Step Synthesis Reaction Conditions

| Reaction Step | Temperature (°C) | Catalyst System | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Ketal Formation | 80-100 | Ammonium chloride | Toluene/Methanol | 3 hours | 81-88 |

| Hydrogenation | 60-80 | 5% Pd/C | Methanol | 5-8 hours | 88-90 |

| Overall Yield | - | - | - | - | 72-79 |

The mechanistic pathway involves initial coordination of the substrate to the palladium catalyst surface, followed by hydrogen activation and transfer to the imine functionality [1]. The stereochemical outcome is predominantly controlled by the conformational preferences of the piperidine ring system during the reduction process, leading to preferential formation of the trans-configured product [1].

Recent advances in this methodology have focused on optimizing the catalyst loading and reaction conditions to improve both yield and selectivity [2]. The use of heterogeneous cobalt catalysts based on titanium nanoparticles has demonstrated comparable efficiency while offering advantages in terms of catalyst recovery and reuse [3]. These developments have enabled acid-free hydrogenation conditions with good yields and selectivity, particularly when water is employed as the reaction solvent [3].

Chemoselective SN2-Ar Amination Strategies

Chemoselective nucleophilic aromatic substitution amination strategies have emerged as powerful tools for constructing trans-4-amino-1-benzyl-3-hydroxymethyl piperidine derivatives through regioselective carbon-nitrogen bond formation [4] [5]. These methodologies exploit the unique reactivity patterns of electron-deficient aromatic systems toward nucleophilic attack by piperidine-derived nucleophiles [5].

The mechanistic foundation of these transformations involves a two-step addition-elimination pathway characteristic of nucleophilic aromatic substitution reactions [5]. Initial nucleophilic addition of the piperidine nitrogen to the activated aromatic carbon generates a Meisenheimer complex intermediate, which subsequently undergoes elimination of the leaving group to afford the substituted product [5]. The reaction exhibits second-order kinetics with respect to piperidine concentration, indicating that the rate-determining step involves hydrogen-bond formation between piperidine molecules and the substrate-piperidine addition intermediate [5].

Table 2: Leaving Group Reactivity in SN2-Ar Reactions

| Leaving Group | Relative Rate | Activation Enthalpy (kcal/mol) | Reaction Conditions |

|---|---|---|---|

| Cyano | 50 | 18.4 | 25°C, Methanol |

| Fluoro | 1 | 19.8 | 25°C, Methanol |

| Chloro | 1 | 16.3 | 25°C, Methanol |

| Bromo | 1 | 20.9 | 25°C, Methanol |

| Iodo | 1 | 15.7 | 25°C, Methanol |

The leaving group order observed in piperidine-mediated nucleophilic aromatic substitution reactions differs significantly from conventional patterns, with cyano groups exhibiting approximately 50-fold greater reactivity compared to halide leaving groups [5]. This enhanced reactivity is attributed to the superior electron-withdrawing capability of the cyano group, which facilitates both the addition step and the subsequent deprotonation process [5].

Reaction optimization studies have demonstrated that temperature control plays a crucial role in achieving optimal chemoselectivity [4]. Reactions conducted at temperatures ranging from 25-150°C show variable selectivity patterns, with moderate temperatures (80-120°C) generally providing the best balance between reaction rate and selectivity [4]. The use of polar aprotic solvents such as dimethylformamide or methanol has proven essential for achieving high conversion rates while maintaining reasonable selectivity [4].

Substrate scope investigations have revealed that the methodology tolerates a wide range of functional groups, including ethers, carbamates, and heterocyclic substituents [4]. However, the presence of strongly electron-donating groups can significantly reduce reaction rates and compromise selectivity [4]. The incorporation of multiple electron-withdrawing groups on the aromatic ring generally enhances both reaction rate and regioselectivity [6].

Protective Group Chemistry in Piperidine Functionalization

Protective group chemistry plays an indispensable role in the selective functionalization of piperidine derivatives, enabling complex multi-step synthetic sequences while maintaining functional group integrity [7] [8]. The strategic selection and application of protective groups is particularly critical for trans-4-amino-1-benzyl-3-hydroxymethyl piperidine synthesis, where multiple reactive sites must be selectively masked and revealed [7].

The tert-butyloxycarbonyl (Boc) protecting group represents the most widely employed strategy for amino protection in piperidine chemistry [7] [8]. Boc protection offers exceptional stability under basic and neutral conditions while providing facile removal under acidic conditions [7]. The introduction of Boc groups typically employs di-tert-butyl dicarbonate in the presence of base, achieving quantitative protection under mild conditions [7]. The subsequent deprotection is readily accomplished using trifluoroacetic acid in dichloromethane, providing clean removal without affecting other functional groups [8].

Table 3: Protective Group Strategies in Piperidine Chemistry

| Protecting Group | Introduction Conditions | Removal Conditions | Stability | Orthogonality |

|---|---|---|---|---|

| Boc | (Boc)2O, Et3N, DCM | TFA/DCM (1:5) | Base/nucleophile stable | Acid-labile |

| Cbz | CbzCl, Et3N, DCM | H2/Pd-C, MeOH | Acid/base stable | Hydrogenolysis |

| Fmoc | FmocCl, Et3N, DCM | Piperidine/DMF | Acid stable | Base-labile |

| Alloc | AllocCl, Et3N, DCM | Pd(PPh3)4, PhSiH3 | Acid/base stable | Pd(0)-labile |

| Tempoc | NPTC, DCM | Cu(I) or 135°C | Acid/base/H2 stable | Reductive/thermal |

The benzyloxycarbonyl (Cbz) protecting group provides an orthogonal protection strategy that complements Boc chemistry [8]. Cbz groups demonstrate exceptional stability under both acidic and basic conditions, requiring reductive conditions for removal [8]. The typical deprotection protocol employs palladium-catalyzed hydrogenolysis, which proceeds cleanly under mild conditions to afford the free amine [8]. This orthogonality enables sophisticated protection strategies where multiple amino groups can be independently manipulated [8].

Recent developments in protective group chemistry have introduced the 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) group as a novel carbamate protecting group with unique deprotection characteristics [9]. Tempoc groups exhibit remarkable stability toward acidic, basic, and hydrogenolytic conditions, requiring either copper-catalyzed reductive cleavage or thermolytic removal at 135°C [9]. This protection strategy offers excellent orthogonality to both Boc and Cbz groups, enabling complex protection patterns [9].

The allyloxycarbonyl (Alloc) protecting group has found particular utility in solid-phase synthesis applications where orthogonal deprotection strategies are essential [10]. Alloc removal employs palladium-catalyzed conditions with appropriate scavengers to prevent allyl back-alkylation, a common side reaction with secondary amines [10]. Optimization studies have identified dimethylamine borane as the optimal scavenger, providing quantitative deprotection without observable side reactions [10].

Fluorenylmethyloxycarbonyl (Fmoc) protection has shown limited applicability in piperidine chemistry due to compatibility issues with free amino groups [10]. The synthesis of 4-amino-1-Fmoc-piperidine typically results in poor yields, likely due to incompatibility between the amino functionality and the Fmoc protecting group [10]. Despite this limitation, Fmoc chemistry remains valuable in specific applications where base-labile protection is required [11].

Critical Evaluation of Stereochemical Control Mechanisms

Stereochemical control mechanisms in trans-4-amino-1-benzyl-3-hydroxymethyl piperidine synthesis represent a critical aspect of contemporary synthetic methodology, where precise control over absolute and relative configuration is essential for accessing biologically relevant compounds [12] [13]. The establishment of stereochemical control requires understanding of the fundamental factors governing selectivity in key bond-forming processes [12].

Asymmetric hydrogenation methodologies have demonstrated exceptional capability for controlling absolute stereochemistry in piperidine synthesis [13]. The use of chiral rhodium, iridium, and ruthenium complexes with specialized phosphorus ligands enables highly enantioselective reduction of activated pyridine substrates [13]. Enantioselectivities typically exceed 90% under optimized conditions, with some systems achieving greater than 99% enantiomeric excess [13]. The stereochemical outcome is primarily controlled by the chiral ligand environment, which creates a discriminating steric and electronic environment during substrate coordination and hydrogen transfer [13].

Table 4: Stereochemical Outcomes in Key Transformations

| Transformation Type | Stereochemical Preference | Selectivity Ratio | Controlling Factors |

|---|---|---|---|

| Reductive Amination (Aldehyde) | cis-selective | 1:12 to 1:20 | Steric hindrance |

| Reductive Amination (Ketone) | trans-selective | 3:1 to 20:1 | Electronic effects |

| Asymmetric Hydrogenation | Ligand-dependent | >95:5 dr, >90% ee | Chiral ligand environment |

| Intramolecular Cyclization | trans-selective | 3:1 to >20:1 | Ring strain, electronics |

| Aza-Michael Addition | trans-selective | 85:15 to 95:5 | Organocatalyst control |

Intramolecular cyclization reactions demonstrate distinct stereochemical preferences that depend on the specific reaction pathway and substrate structure [12]. Six-membered ring formation typically proceeds through 6-endo-trig cyclization with preferential formation of trans-configured products [12]. This selectivity arises from the conformational preferences of the transition state, where trans-diaxial arrangements minimize steric interactions [12]. The degree of selectivity can be enhanced through careful choice of reaction conditions and catalyst systems [12].

Organocatalytic approaches have provided powerful tools for achieving high levels of stereochemical control in piperidine-forming reactions [3]. The combination of quinoline-based organocatalysts with trifluoroacetic acid cocatalysts enables highly enantioselective intramolecular aza-Michael reactions, typically achieving 85-98% enantiomeric excess [3]. The mechanism involves hydrogen-bonding activation of the electrophilic component combined with chiral induction through the catalyst framework [3].

Chemo-enzymatic methodologies represent an emerging approach for achieving exceptional stereochemical control through biocatalytic dearomatization of activated pyridines [13]. These systems employ stereoselective amine oxidase and ene imine reductase cascade reactions to convert tetrahydropyridine substrates to stereo-defined piperidine products [13]. The enzymatic approach offers advantages in terms of selectivity and mild reaction conditions, though substrate scope remains somewhat limited compared to chemical methods [13].

Memory of chirality effects have been observed in certain piperidine-forming cyclization reactions, where substrate chirality is transferred to the product with high fidelity despite the absence of chiral auxiliaries or catalysts [14]. These transformations proceed through chairlike transition states that preserve the stereochemical information present in the starting material [14]. The effectiveness of chirality transfer depends on the specific substitution pattern and the conformational flexibility of the substrate [14].

The stereochemical course of nucleophilic aromatic substitution reactions involving piperidine nucleophiles depends primarily on the electronic properties of the aromatic substrate rather than steric factors [5]. The mechanism involves rate-determining hydrogen-bond formation between piperidine molecules and the addition intermediate, followed by deprotonation and leaving group departure [5]. This mechanistic pathway generally does not introduce new stereocenters but can influence the stereochemical outcome when pre-existing chirality is present in the substrate [5].

Advanced Nuclear Magnetic Resonance Techniques for Structural Verification

Nuclear magnetic resonance spectroscopy represents the cornerstone analytical technique for structural elucidation of trans-4-amino-1-benzyl-3-hydroxymethyl piperidine [1] [2]. The compound's complex three-dimensional architecture, featuring both stereochemical elements and multiple functional groups, necessitates comprehensive nuclear magnetic resonance investigation to establish unambiguous structural assignments.

One-Dimensional Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of trans-4-amino-1-benzyl-3-hydroxymethyl piperidine exhibits characteristic resonances reflecting the compound's distinct molecular environment [3] [4]. The piperidine ring protons appear in the typical aliphatic region between δ 1.5-3.5 ppm, with the axial and equatorial protons displaying distinct chemical shift patterns due to conformational preferences [5]. The benzyl methylene group, directly attached to the piperidine nitrogen, resonates as a characteristic singlet at approximately δ 3.6 ppm, while the aromatic protons of the benzyl substituent appear in the expected aromatic region between δ 7.2-7.4 ppm [6].

The hydroxymethyl functionality contributes additional complexity to the spectrum, with the methylene protons adjacent to the hydroxyl group appearing as a distinctive multiplet in the δ 3.5-4.0 ppm region [7]. The amino group protons typically appear as a broad signal around δ 1.5-2.5 ppm, often exhibiting rapid exchange with solvent molecules under standard analytical conditions [5].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbons appearing in the characteristic range of δ 125-140 ppm [8] [9]. The piperidine ring carbons exhibit chemical shifts between δ 20-65 ppm, with the carbon bearing the amino group typically appearing at lower field due to the electron-withdrawing effect of nitrogen [10] [8]. The hydroxymethyl carbon resonates at approximately δ 60-65 ppm, consistent with primary alcohol functionality [7].

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy

Advanced two-dimensional nuclear magnetic resonance techniques prove indispensable for complete structural assignment of trans-4-amino-1-benzyl-3-hydroxymethyl piperidine [3] [11]. Homonuclear correlation spectroscopy experiments establish connectivity patterns between adjacent protons, enabling unambiguous assignment of the piperidine ring protons and confirmation of the trans stereochemistry [5] [12].

Heteronuclear single quantum coherence spectroscopy provides direct carbon-hydrogen connectivity information, facilitating assignment of individual carbon resonances to their corresponding proton environments [11] [5]. Nuclear overhauser effect spectroscopy experiments prove particularly valuable for stereochemical confirmation, as they reveal through-space proximity relationships that distinguish the trans configuration from potential cis isomers [3] [5].

Heteronuclear multiple bond correlation spectroscopy enables identification of long-range carbon-hydrogen connectivities, providing crucial information about the molecular framework and confirming the benzyl substitution pattern [11] [5]. These experiments typically reveal correlations between the benzyl aromatic carbons and the methylene protons attached to the piperidine nitrogen, establishing the connectivity pattern unambiguously [5].

Data Analysis and Structural Verification

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic protons | δ 7.2-7.4 | Multiplet | Benzyl phenyl ring |

| Benzyl methylene | δ 3.6 | Singlet | N-CH₂-Ph |

| Hydroxymethyl | δ 3.5-4.0 | Multiplet | CH₂OH |

| Piperidine ring | δ 1.5-3.5 | Complex multiplets | Ring protons |

| Amino group | δ 1.5-2.5 | Broad | NH₂ |

Vibrational Spectroscopy (Fourier Transform Infrared) of Functional Groups

Fourier transform infrared spectroscopy provides definitive identification of the functional groups present in trans-4-amino-1-benzyl-3-hydroxymethyl piperidine [13] [14]. The technique proves particularly valuable for confirming the presence of amino, hydroxyl, and aromatic functionalities within the molecular framework.

Primary Amine Vibrational Characteristics

The primary amino group exhibits characteristic absorption bands in the high-frequency region of the infrared spectrum [15] [16]. The nitrogen-hydrogen stretching vibrations typically appear as two distinct bands between 3300-3500 cm⁻¹, corresponding to the symmetric and antisymmetric stretching modes [13] [15]. The antisymmetric stretch generally appears at higher frequency (3400-3500 cm⁻¹) while the symmetric stretch occurs at slightly lower frequency (3300-3400 cm⁻¹) [15].

The amino group also contributes characteristic bending vibrations in the mid-infrared region. The nitrogen-hydrogen bending mode typically appears between 1600-1650 cm⁻¹, while wagging modes occur in the 750-850 cm⁻¹ region [13] [15]. These deformation modes provide additional confirmation of primary amine functionality and help distinguish from secondary or tertiary amine derivatives [15].

Hydroxyl Group Spectroscopic Features

The hydroxymethyl functionality contributes a prominent broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of oxygen-hydrogen stretching vibrations [13] [14]. The breadth and position of this band reflect the hydrogen bonding environment of the hydroxyl group, with intermolecular hydrogen bonding typically causing broadening and frequency shifts [13].

The carbon-oxygen stretching vibration of the primary alcohol appears as a strong band between 1000-1100 cm⁻¹ [14] [17]. This absorption provides definitive confirmation of the primary alcohol functionality and helps distinguish from secondary or tertiary alcohol derivatives [17]. Additional alcohol-related vibrations include the oxygen-hydrogen bending mode around 1300-1400 cm⁻¹ [14].

Aromatic System Vibrational Analysis

The benzyl aromatic system contributes multiple characteristic absorption bands throughout the infrared spectrum [13] [17]. The aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 cm⁻¹, typically as multiple weak bands reflecting the various aromatic hydrogen environments [14] [17].

The aromatic carbon-carbon stretching vibrations manifest as strong bands in the 1450-1600 cm⁻¹ region [17]. The benzyl group also contributes out-of-plane bending vibrations in the 700-900 cm⁻¹ region, with the exact frequencies depending on the substitution pattern of the aromatic ring [17].

Piperidine Ring Vibrational Modes

The piperidine ring system contributes various carbon-hydrogen stretching and bending vibrations throughout the mid-infrared region [13] [18]. The methylene carbon-hydrogen stretching modes appear between 2800-3000 cm⁻¹, while the corresponding bending modes occur in the 1300-1500 cm⁻¹ region [13] [18].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| NH₂ stretch (antisymmetric) | 3400-3500 | Medium | N-H stretch |

| NH₂ stretch (symmetric) | 3300-3400 | Medium | N-H stretch |

| OH stretch | 3200-3600 | Strong, broad | O-H stretch |

| Aromatic C-H | 3000-3100 | Weak | C-H stretch |

| NH₂ bend | 1600-1650 | Medium | N-H bend |

| C-O stretch | 1000-1100 | Strong | C-O stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial molecular weight confirmation and structural information through characteristic fragmentation patterns of trans-4-amino-1-benzyl-3-hydroxymethyl piperidine [19] [20]. The electron impact ionization process generates reproducible fragmentation patterns that serve as molecular fingerprints for structural identification.

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at m/z 220, corresponding to the molecular weight of trans-4-amino-1-benzyl-3-hydroxymethyl piperidine [21]. Under electron impact conditions, the molecular ion typically exhibits moderate intensity, as the molecule readily undergoes fragmentation through several competing pathways [19] [20].

The base peak commonly occurs at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed through benzylic cleavage [22] [23]. This fragmentation represents α-cleavage adjacent to the nitrogen atom, a characteristic process for benzyl-substituted amines [22] [24]. The high stability of the tropylium ion makes this fragment particularly abundant in the mass spectrum [22].

Characteristic Fragmentation Pathways

The primary fragmentation pathway involves cleavage of the benzyl-nitrogen bond, generating the tropylium ion (m/z 91) and leaving a piperidine-based cation fragment [19] [22]. This process reflects the relative stability of the resulting ionic species and the weakness of the carbon-nitrogen bond adjacent to the aromatic system [22].

Secondary fragmentation processes include loss of the hydroxymethyl group (loss of 31 mass units), generating fragments at m/z 189 [19] [25]. Additional fragmentations involve ring-opening processes within the piperidine system, producing various smaller ionic species characteristic of cyclic amine derivatives [19] [20].

The amino group can undergo characteristic fragmentations, including loss of ammonia (loss of 17 mass units) to generate fragments at m/z 203 [22]. These nitrogen-containing fragmentations provide additional structural confirmation and help distinguish primary from secondary amine derivatives [19] [22].

Collision-Induced Dissociation Patterns

Tandem mass spectrometry experiments employing collision-induced dissociation reveal additional structural details through controlled fragmentation processes [19]. The molecular ion can be selectively fragmented to confirm the proposed structure and distinguish potential isomers [19].

Under collision-induced dissociation conditions, the compound exhibits preferential cleavage at the benzyl position, consistent with the electron impact fragmentation patterns [19]. Additional fragmentations include ring-opening processes and losses of functional groups, providing comprehensive structural verification [19].

| Fragment Ion | m/z Value | Relative Intensity | Structural Assignment |

|---|---|---|---|

| Molecular ion | 220 | Moderate | M⁺- |

| Tropylium ion | 91 | Base peak | C₇H₇⁺ |

| Hydroxymethyl loss | 189 | Medium | [M-CH₂OH]⁺ |

| Ammonia loss | 203 | Low | [M-NH₃]⁺ |

| Benzyl loss | 129 | Medium | [M-C₇H₇]⁺ |

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques provide essential purity assessment and analytical characterization capabilities for trans-4-amino-1-benzyl-3-hydroxymethyl piperidine [26] [27]. Both high performance liquid chromatography and gas chromatography-mass spectrometry offer complementary analytical information regarding compound purity and identity.

High Performance Liquid Chromatography Analysis

High performance liquid chromatography represents the primary analytical technique for purity assessment of trans-4-amino-1-benzyl-3-hydroxymethyl piperidine [26] [28]. The compound's polar functional groups and moderate molecular weight make it well-suited for reversed-phase liquid chromatographic analysis using standard octadecylsilica stationary phases [26].

Typical analytical conditions employ gradient elution with aqueous buffer and organic modifier systems [26]. Phosphate buffers (pH 3-7) provide appropriate ionic strength and pH control, while acetonitrile or methanol serve as organic modifiers [26]. Detection at 254 nm wavelength proves adequate for most analytical applications, taking advantage of the benzyl chromophore [26].

Chiral separation of the enantiomeric forms becomes possible using specialized chiral stationary phases [26] [27]. The trans stereochemistry and presence of multiple chiral centers make enantioselective analysis particularly relevant for pharmaceutical applications [26]. Chiral columns based on polysaccharide derivatives or protein phases can achieve baseline separation of enantiomers under optimized conditions [26].

Gas Chromatography-Mass Spectrometry Characterization

Gas chromatography-mass spectrometry provides both separation capability and definitive structural identification through coupled mass spectral analysis [29] [30]. The compound's moderate volatility and thermal stability make it suitable for gas chromatographic analysis under appropriate conditions [29].

Standard analytical conditions typically employ capillary columns with phenyl-methyl silicone stationary phases [31]. Temperature programming from 100°C to 280°C at appropriate heating rates provides optimal separation and peak shape [31]. The compound typically elutes in the mid-retention time range under these conditions [29].

The coupled mass spectrometer provides real-time structural confirmation through characteristic fragmentation patterns [29] [30]. The electron impact ionization source generates reproducible spectra that match reference library data when available [29]. The characteristic benzyl fragmentation (m/z 91) serves as a diagnostic ion for positive identification [29].

Purity Assessment and Impurity Profiling

Chromatographic purity assessment typically reveals purities in the 95-98% range for commercial preparations [32] [33]. Common impurities include synthetic precursors, related structural analogs, and degradation products formed during storage [26].

Potential impurities include N-debenzylated derivatives, hydroxyl-protected intermediates, and stereoisomeric forms [26]. These impurities often exhibit similar chromatographic behavior, requiring optimized separation conditions for accurate quantification [26].

Method validation parameters include linearity, precision, accuracy, and stability-indicating capability [26]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions help establish method specificity and identify potential degradation pathways [26].

| Analytical Parameter | HPLC Method | GC-MS Method |

|---|---|---|

| Column Type | C18 reversed-phase | Phenyl-methyl silicone |

| Mobile Phase | Phosphate buffer/ACN | Helium carrier gas |

| Detection | UV at 254 nm | Electron impact MS |

| Typical Purity | 95-98% | 95-98% |

| Run Time | 15-30 minutes | 20-40 minutes |

| Quantitation Limit | 0.1% | 0.05% |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types